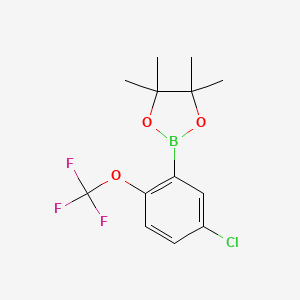

5-Chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester

Overview

Scientific Research Applications

Phosphorescence Properties

Arylboronic esters, including phenylboronic acid pinacol esters, have been found to exhibit phosphorescence in the solid state at room temperature. This property is significant because it challenges the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical calculations suggest that out-of-plane distortion in the excited state is responsible for phosphorescence, which may have implications for materials science and optical applications (Shoji et al., 2017).

Solubility Characteristics

Research on the solubility of phenylboronic acid and its cyclic esters, including the pinacol ester, in various organic solvents provides essential data for their application in chemical syntheses and formulations. These solubility characteristics are crucial for designing reaction conditions in synthetic chemistry (Leszczyński et al., 2020).

Responsive Polymers

Arylboronic esters are key components in the synthesis of responsive polymers, such as H2O2-cleavable poly(ester-amide)s. These polymers, synthesized via Passerini multicomponent polymerization, show potential as responsive delivery vehicles due to their degradation in response to hydrogen peroxide. This property could be harnessed in drug delivery systems, particularly in designing polymers that respond to the oxidative environment in certain diseases or cellular conditions (Cui et al., 2017).

Stability and Reactivity

The stability and reactivity of phenylboronic pinacol esters under physiological conditions have been studied, with findings indicating that these compounds hydrolyze at a rate dependent on the substituents in the aromatic ring and the pH. This research is pertinent to the development of boron-containing drugs and drug delivery devices, as it highlights the need for careful consideration of the chemical stability of boronic esters in biological environments (Achilli et al., 2013).

Protection Chemistry

Arylboronic acids, including phenylboronic acid, have been used in solid-state protection chemistry for various functional groups, such as diamines and diols, through the formation of cyclic esters. This approach offers a waste-free and facile method for the protection of sensitive compounds, which is highly valuable for synthetic chemistry, minimizing the need for purification and reducing waste (Kaupp et al., 2003).

Mechanism of Action

Mode of Action

- During SM coupling, the compound undergoes two key steps:

- Palladium (Pd) becomes oxidized by accepting electrons from electrophilic organic groups, forming a new Pd–C bond. Formally nucleophilic organic groups are transferred from boron to palladium, resulting in the formation of the desired carbon–carbon bond .

properties

IUPAC Name |

2-[5-chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(15)5-6-10(9)19-13(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQFKWSTTHUHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-dipropylacetamide](/img/structure/B1487766.png)

![5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride](/img/structure/B1487772.png)

![3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487776.png)

![4-[2-(3-Hydroxypyrrolidin-1-yl)acetyl]benzonitrile](/img/structure/B1487783.png)